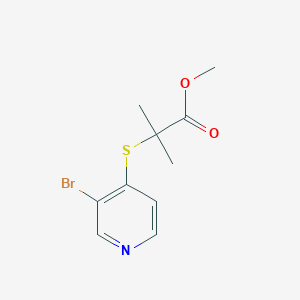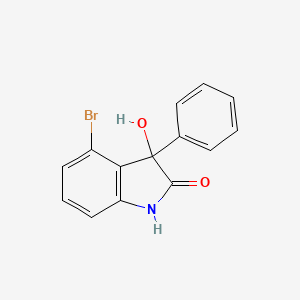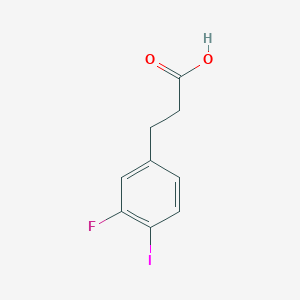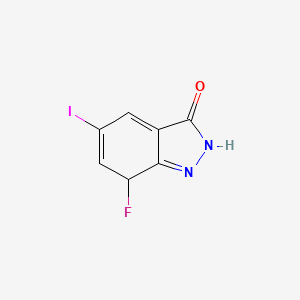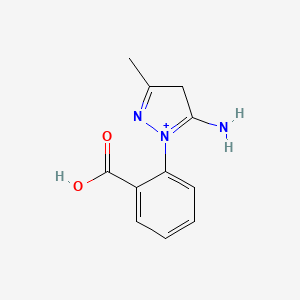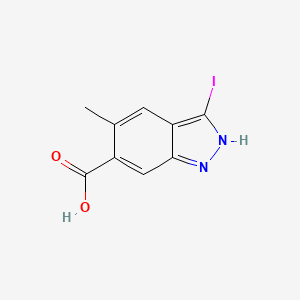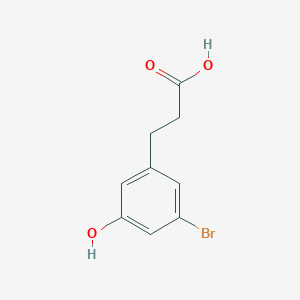
N-methyl-1-(pyridin-3-yl)-N-(pyrrolidin-3-ylmethyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-(pyridin-3-yl)-N-(pyrrolidin-3-ylmethyl)methanamine hydrochloride is a synthetic organic compound It is characterized by the presence of a pyridine ring, a pyrrolidine ring, and a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(pyridin-3-yl)-N-(pyrrolidin-3-ylmethyl)methanamine hydrochloride typically involves multi-step organic reactions. One common approach might include:
Formation of the pyridine derivative: Starting with a pyridine precursor, various functional groups can be introduced through substitution reactions.
Introduction of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Methylation and amination: The final steps often involve methylation of the amine group and subsequent formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-1-(pyridin-3-yl)-N-(pyrrolidin-3-ylmethyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which N-methyl-1-(pyridin-3-yl)-N-(pyrrolidin-3-ylmethyl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methyl-1-(pyridin-2-yl)-N-(pyrrolidin-3-ylmethyl)methanamine hydrochloride
- N-methyl-1-(pyridin-4-yl)-N-(pyrrolidin-3-ylmethyl)methanamine hydrochloride
- N-methyl-1-(pyridin-3-yl)-N-(pyrrolidin-2-ylmethyl)methanamine hydrochloride
Uniqueness
N-methyl-1-(pyridin-3-yl)-N-(pyrrolidin-3-ylmethyl)methanamine hydrochloride is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness can make it particularly valuable for certain applications where other similar compounds might not be as effective.
Eigenschaften
Molekularformel |
C12H20ClN3 |
|---|---|
Molekulargewicht |
241.76 g/mol |
IUPAC-Name |
N-methyl-N-(pyridin-3-ylmethyl)-1-pyrrolidin-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H19N3.ClH/c1-15(10-12-4-6-14-8-12)9-11-3-2-5-13-7-11;/h2-3,5,7,12,14H,4,6,8-10H2,1H3;1H |
InChI-Schlüssel |
KXSPCJKHGDXFTF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1CCNC1)CC2=CN=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate](/img/structure/B12327547.png)

![4-Acetyl-[1,4]-diazepane-1-carboxamidine](/img/structure/B12327571.png)

